4-Ethoxy-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine
CAS No.: 917759-20-7
Cat. No.: VC16932623
Molecular Formula: C13H12N4OS
Molecular Weight: 272.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 917759-20-7 |
|---|---|
| Molecular Formula | C13H12N4OS |
| Molecular Weight | 272.33 g/mol |
| IUPAC Name | 4-ethoxy-6-thiophen-2-ylpyrido[3,2-d]pyrimidin-2-amine |
| Standard InChI | InChI=1S/C13H12N4OS/c1-2-18-12-11-9(16-13(14)17-12)6-5-8(15-11)10-4-3-7-19-10/h3-7H,2H2,1H3,(H2,14,16,17) |
| Standard InChI Key | AIYADNDDDGMGPZ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=CS3)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a pyrido[3,2-d]pyrimidine core, a bicyclic system that combines pyridine and pyrimidine rings. At position 4, an ethoxy group (-OCH₂CH₃) is attached, while position 6 is substituted with a thiophen-2-yl moiety. The amine group at position 2 completes the structure, contributing to its potential hydrogen-bonding interactions .
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Solubility | Likely lipophilic due to aromatic systems |
| Melting Point | Data unavailable; analogs range 180–220°C |
| Spectral Signatures | IR: ~3350 cm⁻¹ (N-H), ~1600 cm⁻¹ (C=N) |
Synthesis and Reaction Pathways
General Synthetic Strategies
Synthesis typically involves multi-step protocols starting from pyrido[3,2-d]pyrimidine precursors. A common approach includes:
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Core Formation: Cyclocondensation of aminothiophene derivatives with carbonyl reactants (e.g., formamide) to construct the pyrido-pyrimidine framework .
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Functionalization:
Detailed Synthetic Route (Hypothetical)
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Step 1: Preparation of 6-bromo-pyrido[3,2-d]pyrimidin-2-amine as an intermediate.
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Step 2: Pd-catalyzed coupling with thiophen-2-ylboronic acid to install the thiophene moiety.
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Step 3: Alkylation with iodoethane under basic conditions to introduce the ethoxy group .
Key Challenges
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Regioselectivity: Ensuring substitution at positions 4 and 6 without side reactions.
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Yield Optimization: Reported yields for analogs range from 60–85%, depending on purification methods .
Physicochemical and Spectroscopic Characterization
Spectral Analysis
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¹H NMR: Expected signals include δ 1.4 ppm (triplet, -OCH₂CH₃), δ 4.1 ppm (quartet, -OCH₂), and aromatic protons between δ 7.0–8.5 ppm .
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Mass Spectrometry: Molecular ion peak at m/z 272.33 (M⁺) with fragments corresponding to ethoxy and thiophene loss.
Computational Chemistry Insights
Density Functional Theory (DFT) studies on analogous structures suggest:
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